Tricarballylic anhydride

Description

Properties

IUPAC Name |

2-(2,5-dioxooxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c7-4(8)1-3-2-5(9)11-6(3)10/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYANEXCVXFZQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286162 | |

| Record name | Tricarballylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-10-9 | |

| Record name | Tricarballylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricarballylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxooxolan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tricarballylic anhydride chemical properties and structure

An In-depth Technical Guide to Tricarballylic Anhydride: Chemical Properties, Structure, and Applications

Introduction

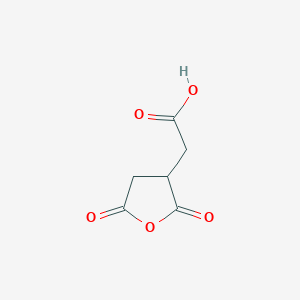

This compound, systematically known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride of propane-1,2,3-tricarboxylic acid (tricarballylic acid).[1][2] This molecule serves as a pivotal intermediate in organic synthesis and holds significance in the study of natural products. Tricarballylic acid itself is a fragment found in several mycotoxins, such as Fumonisin B1 and AAL Toxin TA, and is an inhibitor of the enzyme aconitase, playing a role in the Krebs cycle.[3][4] The anhydride, with its strained five-membered ring and reactive carbonyl groups, offers a versatile platform for chemical modification, making it a valuable building block for researchers in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, synthesis, and key applications.

Chemical Structure and Physicochemical Properties

This compound is characterized by a five-membered tetrahydrofuran-2,5-dione ring substituted with a carboxymethyl group at the 3-position.[1] The formation of this five-membered ring is thermodynamically preferred over other potential anhydride structures from tricarballylic acid.[5] This structure dictates its chemical behavior, particularly the reactivity of the two carbonyl carbons within the anhydride moiety.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| IUPAC Name | 2-(2,5-dioxooxolan-3-yl)acetic acid | [1] |

| Molecular Formula | C₆H₆O₅ | [1][2] |

| Molecular Weight | 158.11 g/mol | [1][2] |

| CAS Number | 4756-10-9 | [1][6] |

| Melting Point | 132-134 °C | [3] |

| Boiling Point | 439.9 ± 18.0 °C (Predicted) | [7] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [7] |

| Topological Polar Surface Area | 80.7 Ų | [1] |

| pKa | 4.03 ± 0.10 (Predicted) | [7] |

Spectroscopic Signature

The structure of this compound can be unambiguously confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy : As a cyclic anhydride, its IR spectrum is distinguished by two characteristic C=O stretching bands resulting from symmetric and asymmetric vibrations.[8] For this compound, these peaks appear around 1833 cm⁻¹ (medium) and 1790 cm⁻¹ (strong).[3] An additional strong carbonyl stretch from the acetic acid moiety is observed at 1727 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum in acetone-d₆ shows complex multiplets for the aliphatic protons. Key signals include diastereotopic protons on the ring and the adjacent methylene group, typically found between δ 2.8 and 3.7 ppm.[3]

-

¹³C NMR : The carbon spectrum in acetone-d₆ confirms the presence of three distinct carbonyl carbons with signals at δ 176.7, 174.2, and 173.4 ppm.[3] The aliphatic carbons resonate in the range of δ 35-39 ppm.[3]

-

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbons of the anhydride ring.[9][10] The carboxylate leaving group is stabilized by resonance, making the anhydride susceptible to attack by a wide range of nucleophiles.

Caption: General mechanism for nucleophilic acyl substitution of this compound.

-

Hydrolysis : In the presence of water, this compound readily hydrolyzes to regenerate tricarballylic acid.[9] This reaction is often uncatalyzed but can be accelerated by acid or base.

-

Alcoholysis : Reaction with alcohols (ROH) yields a monoester derivative, where one of the anhydride carbonyls is converted to an ester and the other to a carboxylic acid. This is a common method for producing functionalized derivatives.[9]

-

Aminolysis : Amines (RNH₂) react rapidly with the anhydride to form amides.[3][9] The initial ring-opening produces a mixture of regioisomeric amide-acids.[3][11] With subsequent heating or chemical dehydration, this intermediate can cyclize to form a succinimide derivative, a reaction of significant utility in bioconjugation and pharmaceutical chemistry.[3][11]

Synthesis of this compound

The most direct laboratory synthesis of this compound involves the dehydration of its parent acid, tricarballylic acid. Acetic anhydride is commonly employed as the dehydrating agent.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3][11]

Materials:

-

Tricarballylic acid (1.00 eq)

-

Acetic anhydride (2.00 eq)

-

Ethyl acetate

-

Round-bottom flask with magnetic stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a clean, dry round-bottom flask, dissolve tricarballylic acid (e.g., 1.76 g, 0.01 mol) in acetic anhydride (e.g., 1.78 mL, 0.02 mol).[3]

-

Reaction Execution : Stir the resulting mixture at room temperature overnight to ensure complete conversion. Some protocols suggest gentle heating (e.g., 45 °C for 1 hour) to accelerate the reaction.[11]

-

Workup : Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by recrystallizing twice from hot ethyl acetate.

-

Isolation : Collect the white, micro-crystalline solid via vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product. A typical yield is around 75-80%.[3]

Applications in Research and Development

This compound's bifunctional nature—a reactive anhydride ring and a pendant carboxylic acid—makes it a versatile tool for chemists.

-

Polymer and Materials Science : It can be used as a monomer or cross-linking agent in the synthesis of polyesters and polyamides.[12] Its derivatives, tricarballylate esters, are being explored as bio-based plasticizers, offering a sustainable alternative to traditional phthalate plasticizers.[13]

-

Drug Development and Organic Synthesis : The anhydride is a key starting material for synthesizing complex molecules. Its reaction with chiral amines allows for the preparation of diastereomeric succinimide derivatives, which are valuable intermediates in the synthesis of sphingosine analogs and other biologically active compounds.[3][11] It can also be used as a building block for creating star-shaped polymers.[14]

-

Natural Product Chemistry : As the core of the side chains in fumonisin mycotoxins, synthetic routes to tricarballylic acid derivatives are crucial for studying the toxicology and biological activity of these natural products.[3][4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Classification : It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[1]

-

Handling : Always handle in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][17] Avoid creating dust.[16]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Anhydrides are moisture-sensitive and should be protected from humidity to prevent hydrolysis.

Conclusion

This compound is a fundamentally important reagent with a rich chemical profile. Its well-defined structure, predictable reactivity through nucleophilic acyl substitution, and straightforward synthesis make it an accessible and powerful tool for researchers. From the development of novel bio-based polymers to the synthesis of complex pharmaceutical intermediates, the applications of this compound continue to expand, underscoring its enduring relevance in modern chemical science.

References

-

Elgazwy, A. S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 239163, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite (n.d.). This compound (C6H6O5). Retrieved from [Link]

-

Elgazwy, A. S. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. Retrieved from [Link]

-

Lab Alley (2023). Safety Data Sheet. Retrieved from [Link]

-

Cheméo (n.d.). Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride (CAS 4756-10-9). Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 1,2,3-propanetricarboxylic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc (2025). This compound (CAS#:4756-10-9). Retrieved from [Link]

-

Cheméo (n.d.). Tricarballylic acid (CAS 99-14-9). Retrieved from [Link]

-

Wikipedia (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

-

LibreTexts Chemistry (2019). 20.18: Reactions of Anhydrides. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Tricarballylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

P&S Chemicals (n.d.). Product information, this compound. Retrieved from [Link]

-

LibreTexts Chemistry (2023). General Mechanism of Anhydride Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 88703297, prop-1-ene-1,2,3-tricarboxylic acid. Retrieved from [Link]

-

De Clercq, R., et al. (2018). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

-

R-Biopharm (n.d.). Surprising Properties and Applications of Citraconic Anhydride. Retrieved from [Link]

-

Master Organic Chemistry (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Kádas, I., et al. (1994). Attempted synthesis of esters of tricarballylic acid and 3,5-dibromosalicylic acid. Structure and properties of tricarballylic acid, its anhydrides and some of their derivatives... Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. This compound | C6H6O5 | CID 239163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Attempted synthesis of esters of tricarballylic acid and 3,5-dibromosalicylic acid. Structure and properties of tricarballylic acid, its anhydrides and some of their derivatives, and an investigation of the reaction pathways of anhydride formation by 1H NMR spectroscopy, MNDO and molecular mechanics methods - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. This compound | CAS#:4756-10-9 | Chemsrc [chemsrc.com]

- 7. This compound | 4756-10-9 [chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. News - Surprising Properties and Applications of Citraconic Anhydride [ptgchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. media.laballey.com [media.laballey.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

Tricarballylic Anhydride: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of tricarballylic anhydride, a versatile reagent with significant applications in synthetic chemistry and as a crucial building block in the development of biologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis protocols, and key applications of this important compound.

Chemical Identity and Nomenclature

This compound, a cyclic dicarboxylic anhydride, is a key chemical intermediate. Accurate identification is paramount for regulatory compliance and scientific precision.

The primary Chemical Abstracts Service (CAS) number for this compound is 4756-10-9 .[1][2][3] An alternative CAS number, 500000-19-1, is also cited in some databases.[4][5][6]

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| Primary CAS Number | 4756-10-9[1][2][3] |

| Alternative CAS Number | 500000-19-1[4][5][6] |

| IUPAC Name | 2-(2,5-dioxooxolan-3-yl)acetic acid[1][4] |

| Common Synonyms | Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride[4][5] |

| 1,2,3-propanetricarboxylic anhydride[5] | |

| (2,5-dioxotetrahydrofuran-3-yl)acetic acid[1] | |

| Molecular Formula | C₆H₆O₅[1][4][5] |

| InChIKey | LYANEXCVXFZQFF-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 158.11 g/mol | [1] |

| Melting Point | 144.1 °C | [7] |

| Boiling Point | Decomposes | Not Available |

| Density | 1.506 g/cm³ (Predicted) | [7] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Reacts with water. Soluble in many organic solvents. | General Knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its parent acid, tricarballylic acid. The following protocol is a well-established method.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for the formation of anhydrides from dicarboxylic acids.

Materials:

-

Tricarballylic acid

-

Acetic anhydride

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tricarballylic acid in a minimal amount of acetic anhydride.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or the complete dissolution of the starting material.

-

Work-up: Once the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to yield pure this compound.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Key Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly for introducing the tricarballyl moiety into larger molecules.

Synthesis of Bioactive Molecules

Tricarballylic acid, and by extension its anhydride, is a structural component of several naturally occurring mycotoxins, such as Fumonisin B1 and AAL Toxin TA.[8] The anhydride is a key intermediate for the synthesis of analogs of these molecules, which are used in toxicological and mechanistic studies.

Precursor to Aconitase Inhibitors

Tricarballylic acid is a known competitive inhibitor of aconitase (aconitate hydratase), an essential enzyme in the citric acid cycle.[9][10] Aconitase catalyzes the isomerization of citrate to isocitrate. Tricarballylic acid's structural similarity to citric acid allows it to bind to the active site of the enzyme, thereby blocking the normal metabolic pathway. The anhydride can be used to synthesize derivatives of tricarballylic acid for studies on aconitase inhibition and its downstream metabolic consequences.

Caption: Inhibition of Aconitase by Tricarballylic Acid.

Use in Prodrug Development

The anhydride functionality can be employed in the synthesis of prodrugs. Anhydride-based prodrugs can be designed to release the active pharmaceutical ingredient under specific physiological conditions, potentially improving drug delivery and efficacy.[11]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

P&S Chemicals. Product information, this compound. [Link]

-

Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Wikipedia. List of compounds with carbon number 6. [Link]

-

Food and Agriculture Organization of the United Nations. Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

-

ChemBK. CAS 4756-10-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 239163, this compound. [Link]

-

Chemsrc. Tricarballylic acid | CAS#:99-14-9. [Link]

-

Chemsrc. This compound | CAS#:4756-10-9. [Link]

-

ResearchGate. Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Organic Syntheses. tricarballylic acid. [Link]

-

National Center for Biotechnology Information. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase. [Link]

-

PubMed. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria. [Link]

-

Wikipedia. Aconitase. [Link]

-

Wikipedia. Acetic acid. [Link]

-

PubMed. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. [Link]

Sources

- 1. This compound | C6H6O5 | CID 239163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:4756-10-9 | Chemsrc [chemsrc.com]

- 3. This compound | 4756-10-9 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. List of compounds with carbon number 6 - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tricarballylic acid | CAS#:99-14-9 | Chemsrc [chemsrc.com]

- 11. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Tricarballylic Anhydride: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of Tricarballylic Anhydride in Synthesis

This compound, a cyclic anhydride derived from the naturally occurring tricarboxylic acid, serves as a pivotal building block in contemporary organic synthesis. Its trifunctional nature, featuring a reactive anhydride and a pendant carboxylic acid, offers a unique scaffold for the construction of complex molecular architectures. In the realm of pharmaceutical development, this reagent is instrumental in the synthesis of novel drug candidates, including enzyme inhibitors and complex natural product analogues. This guide provides an in-depth exploration of the synthesis of this compound from its parent acid, offering a comparative analysis of common synthetic routes and the underlying chemical principles that govern their efficacy.

Foundational Chemistry: Understanding the Cyclization of Tricarballylic Acid

Tricarballylic acid (Propane-1,2,3-tricarboxylic acid) is a non-chiral molecule possessing three carboxylic acid moieties. The formation of this compound involves an intramolecular dehydration reaction, where two of the adjacent carboxylic acid groups condense to form a five-membered cyclic anhydride ring. The remaining carboxylic acid group extends as a side chain, providing a versatile handle for subsequent chemical modifications.

The propensity of dicarboxylic acids to form cyclic anhydrides is highly dependent on the resulting ring size, with five- and six-membered rings being the most thermodynamically stable and readily formed. The structure of tricarballylic acid is predisposed to the formation of a stable five-membered succinic anhydride derivative.

Synthetic Methodologies: A Comparative Analysis of Dehydrating Agents

The conversion of tricarballylic acid to its anhydride necessitates the use of a dehydrating agent to facilitate the removal of a water molecule. The choice of reagent is critical and influences reaction conditions, yield, purity of the product, and scalability of the synthesis. This section provides a comparative overview of three commonly employed dehydrating agents: acetic anhydride, acetyl chloride, and thionyl chloride.

Data Presentation: Comparative Overview of Synthetic Methods

| Dehydrating Agent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |

| Acetic Anhydride | Room temperature to gentle heating (e.g., 45°C)[1] | 78-88[1][2] | Mild conditions, readily available, relatively safe to handle. | Excess reagent can be challenging to remove; may require higher temperatures for less reactive substrates. |

| Acetyl Chloride | Room temperature or gentle heating; often in the presence of a base (e.g., pyridine)[3] | Generally high | Highly reactive, leading to faster reaction times[4]; volatile byproduct (HCl) is easily removed. | Highly corrosive and moisture-sensitive[4]; generates corrosive HCl gas[4]. |

| Thionyl Chloride | Room temperature to reflux; often in an inert solvent[5] | Generally high | Highly reactive; byproducts (SO₂ and HCl) are gaseous and easily removed[5]. | Highly toxic and corrosive; reaction requires careful handling in a fume hood. |

In-Depth Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound using the aforementioned dehydrating agents. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Method A: Synthesis using Acetic Anhydride

This is often the preferred method due to its mild conditions and the relative safety of the reagents.

Principle: Acetic anhydride serves as both the solvent and the dehydrating agent. The reaction proceeds through a mixed anhydride intermediate, which then undergoes intramolecular acylation to form the cyclic anhydride and acetic acid as a byproduct.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tricarballylic acid (1.0 eq) in acetic anhydride (2.0 eq).

-

Reaction: Stir the mixture at room temperature overnight or gently heat to 45°C for 1 hour to ensure complete conversion[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from ethyl acetate to yield pure this compound as a white microcrystalline solid[2].

Causality of Experimental Choices:

-

Using a slight excess of acetic anhydride ensures the reaction goes to completion.

-

The choice between room temperature for an extended period or gentle heating for a shorter duration allows for flexibility depending on laboratory schedules and the desire to minimize potential side reactions at higher temperatures.

-

Recrystallization from ethyl acetate is an effective method for removing any residual starting material and non-volatile impurities.

Method B: Synthesis using Acetyl Chloride

Acetyl chloride is a more reactive acylating agent than acetic anhydride, leading to faster reaction times.

Principle: Acetyl chloride reacts with one of the carboxylic acid groups to form a mixed anhydride, which is a highly activated intermediate. This intermediate is then readily attacked by the neighboring carboxylic acid group to form the cyclic anhydride, releasing hydrochloric acid.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound using acetyl chloride.

Experimental Protocol (Proposed):

-

Preparation: Suspend tricarballylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Reaction: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (2.2 eq) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of the solid starting material).

-

Work-up: Remove the solvent and excess acetyl chloride under reduced pressure. The byproduct, HCl, will be removed as a gas.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Causality of Experimental Choices:

-

The use of an inert solvent is necessary as acetyl chloride is highly reactive.

-

The reaction is performed under a nitrogen atmosphere to prevent the hydrolysis of acetyl chloride by atmospheric moisture.

-

Slow addition of acetyl chloride at low temperature helps to control the exothermic reaction.

Method C: Synthesis using Thionyl Chloride

Thionyl chloride is a very powerful dehydrating agent, and its byproducts are gaseous, which simplifies purification.

Principle: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This is a highly reactive species that readily undergoes intramolecular attack by the adjacent carboxylic acid group to form the anhydride, with the liberation of sulfur dioxide and hydrogen chloride gases.

Reaction Mechanism Diagram:

Sources

A-Z Guide to the Synthesis of Tricarballylic Anhydride from Citric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citric acid, an abundant and renewable platform chemical, serves as an excellent starting point for the synthesis of high-value chemical intermediates.[1] This guide provides an in-depth, scientifically grounded protocol for the synthesis of tricarballylic anhydride, a key building block and a fragment found in several mycotoxin natural products. The synthesis is logically approached as a two-part process: first, the conversion of citric acid to its dehydroxylated analogue, tricarballylic acid, and second, the intramolecular cyclization to form the target anhydride. This document elucidates the underlying chemical principles, provides field-tested experimental protocols, and outlines critical parameters for success, ensuring scientific integrity and reproducibility for professionals in chemical synthesis and drug development.

Part 1: Synthesis of Tricarballylic Acid: The Essential Precursor

The direct conversion of citric acid to this compound is not the preferred route due to competing side reactions. A more robust and higher-yielding strategy involves the initial synthesis of tricarballylic acid (Propane-1,2,3-tricarboxylic acid, PTA). This is achieved via a sequential one-pot dehydration-hydrogenation process.[1]

Mechanistic Insight

The conversion hinges on two fundamental transformations:

-

Dehydration: Citric acid is first dehydrated to form aconitic acid as an intermediate.[2] This step involves the acid-catalyzed elimination of the tertiary hydroxyl group. Strong mineral acids like sulfuric acid are known to facilitate this, but they can also promote degradation and unwanted side reactions.[3][4] Modern approaches favor solid acid catalysts for their reusability and milder reaction conditions.[5]

-

Hydrogenation: The carbon-carbon double bond in the aconitic acid intermediate is then catalytically hydrogenated to yield the saturated tricarballylic acid.[6]

A significant challenge in this process is preventing the spontaneous decarboxylation of the aconitic acid intermediate, which leads to byproducts such as methylsuccinic acid.[2][6] The choice of catalyst and reaction conditions is therefore paramount to maximizing the yield of the desired tricarballylic acid.

Caption: Reaction pathway from citric acid to tricarballylic acid.

Experimental Protocol: One-Pot Dehydration-Hydrogenation

This protocol is based on highly efficient methods using stable solid catalysts, which offer high yields and improved catalyst longevity compared to older techniques.[5][7] Yields of up to 85-90% have been reported.[1][5]

Materials & Catalysts:

-

Citric Acid (0.2 mmol)

-

Deionized Water (2 mL)

-

Solid Acid Catalyst (e.g., H-Beta zeolite or the more stable Nb2O5·nH2O, 0.1 g)[5]

-

Hydrogenation Catalyst (e.g., 5 wt% Pd/C)

-

High-pressure reactor equipped with magnetic stirring and temperature control

-

Hydrogen gas (H₂) supply

Procedure:

-

Reactor Charging: To a high-pressure reactor vessel, add citric acid (0.2 mmol), the solid acid catalyst (0.1 g), the Pd/C catalyst, and deionized water (2 mL).

-

Sealing and Purging: Seal the reactor securely. Purge the system several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with H₂ to 10 bar. Begin vigorous stirring and heat the reaction mixture to 150-160°C.[7]

-

Reaction Monitoring: Maintain these conditions for 20 hours. The reaction progresses through the dehydration of citric acid to aconitic acid, which is then hydrogenated in situ to tricarballylic acid.[7]

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Work-up and Isolation: Open the reactor, remove the reaction mixture, and separate the solid catalysts by centrifugation or filtration. The resulting aqueous solution contains the product, tricarballylic acid, which can be isolated by evaporation of the water or used directly in subsequent steps.

Part 2: Synthesis of this compound

With the precursor, tricarballylic acid, in hand, the final step is an intramolecular dehydration to form the five-membered cyclic anhydride. This is a classic and efficient transformation.[8]

Mechanistic Insight

The formation of a cyclic anhydride from a suitable dicarboxylic acid is a nucleophilic acyl substitution reaction.[9][10] In this case, one of the terminal carboxylic acid groups of tricarballylic acid acts as a nucleophile, attacking the carbonyl carbon of the central carboxyl group's neighbor. The reaction is driven to completion by a dehydrating agent, such as acetic anhydride, which consumes the water molecule that is eliminated.[11] The formation of a stable, five-membered succinic anhydride-type ring is thermodynamically favorable.[12]

Experimental Protocol: Anhydride Formation

This robust protocol, adapted from established literature, provides the target anhydride in high yield and purity.[11]

Materials & Reagents:

-

Tricarballylic Acid (1.76 g, 0.01 mol)

-

Acetic Anhydride (1.78 mL, 2.04 g, 0.02 mol)

-

Ethyl Acetate (for recrystallization)

-

Round-bottom flask with a magnetic stir bar

-

Rotary evaporator

Caption: Experimental workflow for this compound synthesis.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tricarballylic acid (1.76 g, 0.01 mol) in acetic anhydride (1.78 mL, 0.02 mol).[11]

-

Scientist's Note: Acetic anhydride serves as both the solvent and the dehydrating agent. Using a slight excess ensures the reaction goes to completion.

-

-

Reaction: Stir the reaction mixture overnight at room temperature. The solution should be homogenous.

-

Removal of Volatiles: After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Trustworthiness Check: This step is crucial for obtaining a high-purity crude product and simplifies the subsequent purification. Efficient removal prevents the reverse reaction (hydrolysis) during work-up.

-

-

Purification by Recrystallization: Dissolve the crude solid residue in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the white, micro-crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

-

Expected Result: This procedure yields the title compound in approximately 78% yield.[11]

-

Product Characterization and Data

Validation of the final product is essential. The physical and spectroscopic properties of this compound are well-documented.

| Property | Value | Source |

| IUPAC Name | 2-(2,5-dioxooxolan-3-yl)acetic acid | [13] |

| Molecular Formula | C₆H₆O₅ | [14] |

| Molecular Weight | 158.11 g/mol | [13] |

| CAS Number | 4756-10-9 | [15] |

| Appearance | White micro-crystalline solid | [11] |

| Melting Point | 132-134 °C | [11] |

Spectroscopic Analysis:

-

FTIR Spectroscopy: The formation of the anhydride is definitively confirmed by the appearance of two characteristic carbonyl (C=O) stretching bands for the cyclic anhydride functional group, typically around 1860 cm⁻¹ (antisymmetric stretch) and 1780 cm⁻¹ (symmetric stretch).[16] The broad O-H stretch of the carboxylic acid precursor will disappear.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure, showing the expected shifts for the protons and carbons in the final anhydride product.[17]

Safety & Handling

-

Acetic Anhydride: This reagent is corrosive, flammable, and a lachrymator.[18] It reacts violently with water.[19] Always handle acetic anhydride in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21]

-

This compound: The product is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Standard laboratory PPE should be used when handling the final product.

-

Hydrogenation: The hydrogenation step in Part 1 involves flammable hydrogen gas under pressure. Ensure the reactor is properly rated and operated by trained personnel behind a safety shield.

References

-

Verduyckt, J., et al. (2019). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. Available at: [Link]

-

Verduyckt, J., et al. (2019). Sustainable formation of tricarballylic acid from citric acid over highly stable Pd/Nb2O5.nH2O catalysts. Lirias. Available at: [Link]

-

Verduyckt, J., et al. (2019). Synthesis of High‐Value Tricarballylate Plasticizers Directly from Citric Acid Esters on Bifunctional Pd/Nb2O5.nH2O Catalysts. ResearchGate. Available at: [Link]

-

Lauwers, M., et al. (2015). Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers. Green Chemistry (RSC Publishing). Available at: [Link]

-

Lauwers, M., et al. (2015). Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers. ResearchGate. Available at: [Link]

-

Fiveable. (n.d.). 4.3 Acid anhydrides. Organic Chemistry II. Available at: [Link]

-

Verduyckt, J., et al. (2017). Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid. PMC - NIH. Available at: [Link]

-

Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. Available at: [Link]

-

Chad's Prep. (2020). 112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. YouTube. Available at: [Link]

- U.S. Patent No. 2,680,751. (1954). Preparation of cyclic anhydrides of aromatic dicarboxylic acids. Google Patents.

-

Oddwheel. (n.d.). Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms. Available at: [Link]

-

JoVE. (2025). Preparation of Acid Anhydrides. JoVE Core Organic Chemistry. Available at: [Link]

-

LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]

-

Eggleston, G., et al. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Molecules, 27(4), 1308. Available at: [Link]

-

Accuform. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Available at: [Link]

-

New Jersey Department of Health. (2005). Acetic Anhydride Hazard Summary. Available at: [Link]

-

Umbdenstock, R. R., & Bruins, P. F. (1945). Aconitic Acid from Citric Acid by Catalytic Dehydration. Industrial & Engineering Chemistry, 37(10), 963–967. Available at: [Link]

-

AWS. (n.d.). Acetic anhydride Safety Data Sheet. Available at: [Link]

-

Wikipedia. (n.d.). Aconitic acid. Available at: [Link]

-

Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Chemsrc. (n.d.). This compound. Available at: [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of samples with various TMA and 30 mol% of IPA. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra: benzene-1,2,4-tricarboxylic acid 1,2-anhydride (TA) (a);... Available at: [Link]

-

Nzikayel, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

-

ResearchGate. (n.d.). High temperature ATR-FTIR characterization of the interaction of polycarboxylic acids and organotrialkoxy-silanes with cellulosic material. Available at: [Link]

Sources

- 1. Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms [oddwheel.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Video: Preparation of Acid Anhydrides [jove.com]

- 13. This compound | C6H6O5 | CID 239163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

- 15. This compound | CAS#:4756-10-9 | Chemsrc [chemsrc.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. nj.gov [nj.gov]

- 19. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

- 21. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]

IUPAC name for tricarballylic anhydride

An In-depth Guide to the Systematic Nomenclature of Tricarballylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as this compound. Moving beyond simple identification, this document details the structural rationale and the two primary IUPAC-sanctioned naming conventions: substitutive nomenclature, which yields the preferred name, and functional class nomenclature. By presenting a step-by-step derivation for each method, supported by structural diagrams and authoritative references, this guide serves as a definitive resource for chemists requiring precise and unambiguous communication in research, development, and regulatory contexts.

The Parent Acid: Propane-1,2,3-tricarboxylic Acid

To understand the anhydride, one must first understand its progenitor. The target molecule is the cyclic anhydride of Propane-1,2,3-tricarboxylic acid .[1] This C6 tricarboxylic acid is more frequently referred to by its trivial name, tricarballylic acid .[2]

-

Systematic IUPAC Name: Propane-1,2,3-tricarboxylic acid[1]

-

Common Names: Tricarballylic acid, Carballylic acid, β-carboxyglutaric acid[2]

-

Molecular Formula: C₆H₈O₆[1]

-

Significance: Structurally similar to citric acid but lacking the hydroxyl group, tricarballylic acid is known in biochemistry as an inhibitor of the enzyme aconitase, thereby disrupting the Krebs cycle.[2]

Its structure consists of a three-carbon propane backbone with a carboxylic acid group attached to each carbon.

Caption: Structure of Propane-1,2,3-tricarboxylic Acid.

Intramolecular Anhydride Formation

This compound is a cyclic acid anhydride, a class of molecules formed by the removal of one water molecule from two carboxylic acid groups within the same parent molecule.[3] In the case of propane-1,2,3-tricarboxylic acid, the proximity of the carboxyl groups on carbons 1 and 2 (or, symmetrically, 2 and 3) allows for the formation of a thermodynamically stable five-membered ring upon dehydration.

The reaction involves the condensation of the -COOH groups at the C1 and C2 positions, resulting in a heterocyclic ring structure while leaving the C3 carboxyl group intact as a substituent.

Caption: Formation of the cyclic anhydride ring system.

Systematic IUPAC Nomenclature: A Methodological Analysis

According to IUPAC guidelines, cyclic anhydrides of polycarboxylic acids can be named in two primary ways. While both are technically correct, one is designated as the preferred IUPAC name (PIN) under current recommendations.[4]

Method 1: Substitutive Nomenclature (Preferred IUPAC Name)

The 2013 IUPAC recommendations prioritize naming cyclic anhydrides as heterocyclic systems.[4] This method treats the anhydride ring as the parent structure and the remaining portion of the molecule as a substituent. This approach provides a highly systematic and unambiguous name.

The preferred IUPAC name derived from this method is 2-(2,5-dioxooxolan-3-yl)acetic acid .[5][6][7]

-

Identify the Parent Heterocycle: The five-membered ring containing one oxygen atom is systematically named oxolane . (The common name for oxolane is tetrahydrofuran).

-

Identify Principal Functional Groups on the Ring: The two carbonyl groups (C=O) of the anhydride are treated as ketones on the parent ring. They are indicated by the suffix -dione .

-

Number the Heterocycle: Numbering begins at the heteroatom (Oxygen = 1) and proceeds around the ring. The positions of the ketone groups are 2 and 5. This makes the parent structure oxolane-2,5-dione .

-

Identify the Substituent: The remaining fragment, -CH₂COOH, is attached to the ring at position 3.

-

Name the Substituent: When a -COOH group is part of a side chain that itself is the principal chain, the chain is named as an acid. In this case, the -CH₂COOH group is an acetic acid moiety attached via its second carbon. The point of attachment to the parent ring is the "yl" position.

-

Assemble the Full Name: The substituent is located at position 3 of the "oxolane-2,5-dione" ring. The substituent itself is named as a derivative of acetic acid. Therefore, the complete name is 2-(2,5-dioxooxolan-3-yl)acetic acid . The '2-' at the beginning indicates that the oxolane ring is attached to the second carbon of the acetic acid chain.

Caption: Numbering of the oxolane-2,5-dione parent ring.

Method 2: Functional Class Nomenclature

An older but still acceptable method, described in IUPAC Rule C-491.4, names cyclic anhydrides by citing the parent polycarboxylic acid and replacing the term "acid" with "anhydride".[8] This method is often seen in chemical databases and older literature.

The name derived from this method is Propane-1,2,3-tricarboxylic acid 1,2-anhydride .[9][10]

-

Identify the Parent Acid: The parent is propane-1,2,3-tricarboxylic acid.

-

Change Suffix: Replace "acid" with "anhydride".

-

Specify Locants: Add numerical locants just before "anhydride" to indicate which carboxyl groups have condensed. In this case, the groups on carbons 1 and 2 form the ring.

-

Assemble the Full Name: This gives Propane-1,2,3-tricarboxylic acid 1,2-anhydride .

Summary of Nomenclature and Physicochemical Data

For clarity and rapid reference, the names and key properties are summarized below.

Table 1: Nomenclature Summary for this compound

| Nomenclature Type | Name |

| Preferred IUPAC Name (PIN) | 2-(2,5-dioxooxolan-3-yl)acetic acid[5] |

| Functional Class IUPAC Name | Propane-1,2,3-tricarboxylic acid 1,2-anhydride[10] |

| Common Name | This compound[11] |

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₅ | [5][9] |

| Molecular Weight | 158.11 g/mol | [5][10] |

| CAS Number | 4756-10-9 | [10][11] |

| InChIKey | LYANEXCVXFZQFF-UHFFFAOYSA-N | [5][9] |

Conclusion

The compound commonly known as this compound has two valid systematic IUPAC names. The preferred and most descriptive name, based on modern heterocyclic nomenclature, is 2-(2,5-dioxooxolan-3-yl)acetic acid . An alternative and widely recognized name, derived from functional class rules, is Propane-1,2,3-tricarboxylic acid 1,2-anhydride . For formal publications and regulatory submissions, the use of the preferred IUPAC name is strongly recommended to ensure maximum clarity and adherence to current standards. Researchers and chemists should be proficient in recognizing both naming conventions to effectively navigate the chemical literature and databases.

References

-

University of Calgary. (n.d.). Acid anhydride. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Anhydrides Rule C-491. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3-propanetricarboxylic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride (CAS 4756-10-9). Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Naming of cyclic acid anhydrides. Retrieved from [Link]

-

Química Organica.org. (n.d.). Anhydride Nomenclature - IUPAC Rules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239163, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14925, 1,2,3-Propanetricarboxylic acid. Retrieved from [Link]

- IUPAC. (n.d.). Compendium of Chemical Terminology (the "Gold Book"). doi:10.1351/goldbook.C01492

-

Chemsrc. (2024). This compound | CAS#:4756-10-9. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemexper. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

Sources

- 1. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound | C6H6O5 | CID 239163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:4756-10-9 | Chemsrc [chemsrc.com]

- 7. scitoys.com [scitoys.com]

- 8. acdlabs.com [acdlabs.com]

- 9. 1,2,3-propanetricarboxylic anhydride [webbook.nist.gov]

- 10. Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride (CAS 4756-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. pschemicals.com [pschemicals.com]

An In-Depth Technical Guide to the Physical Properties of Tricarballylic Anhydride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylic anhydride, systematically named 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride derived from propane-1,2,3-tricarboxylic acid (tricarballylic acid).[1] As a bifunctional molecule featuring both a reactive anhydride ring and a carboxylic acid group, it serves as a versatile and valuable building block in synthetic organic chemistry. Its structural relationship to tricarballylic acid, a component of natural products such as the mycotoxin Fumonisin B1, underscores its relevance in biological and medicinal chemistry.[2]

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound. The information is curated to support researchers in academic and industrial settings, particularly those in drug development, who rely on a thorough understanding of a reagent's characteristics for successful experimental design and execution. We will delve into its synthesis, structural confirmation, and reactivity profile, grounding the discussion in established experimental data and methodologies.

Synthesis and Purification: A Self-Validating Protocol

The most common and reliable synthesis of this compound involves the dehydration of propane-1,2,3-tricarboxylic acid using a dehydrating agent. Acetic anhydride is a preferred reagent for this transformation due to its efficacy and the relative ease of removing the acetic acid byproduct.

Experimental Protocol: Synthesis via Dehydration

Principle: This protocol relies on the nucleophilic acyl substitution reaction where the hydroxyl groups of two carboxylic acid moieties of tricarballylic acid attack the carbonyl carbons of acetic anhydride. This forms a mixed anhydride intermediate which then undergoes an intramolecular cyclization to form the stable five-membered ring of this compound, releasing acetic acid. The use of excess acetic anhydride drives the reaction to completion.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve propane-1,2,3-tricarboxylic acid (1.0 equivalent) in acetic anhydride (2.0 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or by observing the dissolution of the starting material.

-

Workup: Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. The resulting crude product is typically a solid or a thick oil.

-

Purification: Purify the crude product by recrystallization. A study by Elgazwy (2000) specifies recrystallization from ethyl acetate to yield the product as a white micro-crystalline solid.[2] The purity of the collected crystals should be verified by measuring the melting point and through spectroscopic analysis.

Causality Behind Experimental Choices:

-

Acetic Anhydride: Chosen for its effectiveness as a dehydrating agent and its volatility, which allows for easy removal post-reaction.

-

Room Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions or decomposition that could occur at elevated temperatures.

-

Recrystallization from Ethyl Acetate: Ethyl acetate provides a good solubility differential for the anhydride (less soluble when cold) and the impurities (more soluble), enabling effective purification.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Core Physical and Chemical Properties

A summary of the key physical properties of this compound is presented below, followed by a detailed discussion.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,5-dioxooxolan-3-yl)acetic acid | [1] |

| CAS Number | 4756-10-9 | [3] |

| Molecular Formula | C₆H₆O₅ | [1] |

| Molecular Weight | 158.11 g/mol | [1] |

| Appearance | White micro-crystalline solid | [2] |

| Melting Point | 132-134 °C | [2] |

| Boiling Point | Decomposes at atmospheric pressure. 132-136 °C at 1.5 mmHg | [2] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | N/A |

Melting Point

The melting point is a critical indicator of purity. For this compound, the experimentally determined value is consistently reported in the range of 132-134 °C .[2] A sharp melting point within this range is indicative of a high-purity sample. Deviations or a broad melting range suggest the presence of impurities, which could include unreacted tricarballylic acid or hydrolysis products.

Boiling Point and Thermal Stability

This compound is not typically distilled at atmospheric pressure as it is prone to decomposition at elevated temperatures. The presence of two functional groups allows for potential decarboxylation or polymerization pathways when strongly heated. However, it can be purified by distillation under reduced pressure. A boiling point of 132-136 °C at 1.5 mmHg has been reported, which is a crucial piece of data for researchers needing to handle the material in a molten state or perform vacuum purifications.[2]

Solubility and Stability

-

Solubility: Quantitative solubility data is not widely published. However, based on experimental procedures, this compound is soluble in polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate .[2] It is expected to have limited solubility in non-polar solvents like hexanes.

-

Stability and Hydrolysis: As a cyclic anhydride, it is susceptible to hydrolysis. It reacts with water to open the anhydride ring, reverting to the parent tricarballylic acid. This reaction is typically slow with neutral water but is accelerated by acids or bases. For this reason, the compound should be stored in a desiccator and handled under anhydrous conditions when its anhydride reactivity is required for subsequent reactions.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides definitive structural confirmation and is a cornerstone of quality control for any chemical reagent.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in this compound. The spectrum is characterized by two distinct regions:

-

Anhydride C=O Stretching: The five-membered anhydride ring exhibits two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. Experimental data shows strong peaks at approximately 1833 cm⁻¹ (m) and 1790 cm⁻¹ (s) .[2]

-

Carboxylic Acid C=O Stretching: The free carboxylic acid group gives rise to a strong, sharp carbonyl stretch at 1727 cm⁻¹ (vs) .[2]

-

O-H Stretching: A broad absorption band corresponding to the O-H stretch of the carboxylic acid is also expected, typically in the region of 3300-2500 cm⁻¹.

The presence of all three carbonyl peaks is a definitive signature of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in aprotic deuterated solvents like acetone-d₆ to avoid hydrolysis.

-

¹H NMR (in acetone-d₆): The proton NMR spectrum is complex due to the chiral center and diastereotopic protons. Key reported shifts are:

-

δ 2.89 - 3.27 ppm: A series of doublet of doublets corresponding to the four diastereotopic protons on the two -CH₂- groups of the ring and the side chain.

-

δ 3.62 ppm: A multiplet (doublet of doublet of doublets of doublets) for the single proton on the chiral center (-CH-).

-

δ 11.3 ppm: A broad singlet for the acidic proton of the carboxylic acid (-COOH).[2]

-

-

¹³C NMR (in acetone-d₆): The carbon spectrum confirms the presence of six distinct carbon atoms:

-

δ 176.7, 174.2, 173.4 ppm: Three signals in the downfield region corresponding to the three carbonyl carbons (two from the anhydride, one from the carboxylic acid).

-

δ 38.2, 35.3, 35.2 ppm: Three signals in the upfield region for the three sp³ hybridized carbons of the backbone.[2]

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 158.02.

-

Predicted Fragmentation Pathways:

-

Loss of H₂O (-18 Da): A common fragmentation for molecules with a carboxylic acid, leading to a peak at m/z = 140.

-

Loss of CO₂ (-44 Da): Decarboxylation from the free acid group would yield a fragment at m/z = 114.

-

Loss of CO (-28 Da): Loss of carbon monoxide from the anhydride ring is also a plausible fragmentation step.

-

Ring Opening and Cleavage: Complex rearrangements following the initial losses would lead to smaller fragments.

-

Predicted m/z values for common adducts in soft-ionization techniques like electrospray ionization (ESI) have been calculated: [M+H]⁺ at 159.02881 and [M+Na]⁺ at 181.01075.[6]

Applications in Research and Drug Development

This compound's utility stems from its defined stereochemistry and bifunctional reactivity, making it a powerful intermediate for creating complex molecular architectures.

Caption: Reactivity of this compound in synthetic pathways.

-

Asymmetric Synthesis: The anhydride can be reacted with chiral amines or alcohols in ring-opening reactions to create diastereomeric intermediates.[2][7] These can then be separated and used as building blocks for enantiomerically pure target molecules, a critical requirement in modern drug development.

-

Polymer Chemistry: The di-acid functionality, which can be unmasked from the anhydride, makes it a candidate for the synthesis of specialty polyesters and polyamides. The pendant carboxylic acid group allows for post-polymerization modification, enabling the creation of functional materials.

-

Cross-linking and Conjugation: The reactive anhydride can be used to cross-link polymers or to conjugate with biomolecules (e.g., proteins, via reaction with lysine residues) for applications in biomaterials and drug delivery systems.

Conclusion

This compound is a fundamentally important reagent whose physical and chemical properties dictate its handling, purification, and application in synthesis. Its well-defined melting point serves as a reliable indicator of purity, while its spectroscopic signatures provide unambiguous structural confirmation. An understanding of its reactivity, particularly its susceptibility to hydrolysis and its utility in ring-opening reactions, is paramount for its effective use. For scientists engaged in the synthesis of complex organic molecules for pharmaceuticals or materials science, a thorough grasp of the properties outlined in this guide is essential for leveraging this versatile building block to its full potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSrc. This compound | CAS#:4756-10-9. [Link]

-

NIST. Tricarballylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

PubChemLite. This compound (C6H6O5). [Link]

-

NIST. Mass spectrum (electron ionization) of Tricarballylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Elgazwy, A. S. H. (2000). Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. Molecules, 5(4), 665-673. [Link]

-

Okahashi, N., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]

-

Wiley SpectraBase. Acetic acid, 2-(5-hydroxymethyl-2,2-dimethyl-[1][8]dioxolan-4-yl)-1-methylethyl ester. [Link]

-

PubMed Central. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. [Link]

-

ResearchGate. (PDF) Facile Synthesis of (R,R) and of (R,S) Tricarballylic Acid Anhydride and Imide Derivatives. [Link]

Sources

- 1. This compound | C6H6O5 | CID 239163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS#:4756-10-9 | Chemsrc [chemsrc.com]

- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H6O5) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Tricarballylic acid [webbook.nist.gov]

Spectroscopic Profile of Tricarballylic Anhydride: A Technical Guide

Introduction

Tricarballylic anhydride, systematically known as 2-(2,5-dioxooxolan-3-yl)acetic acid, is a cyclic anhydride derived from tricarballylic acid (propane-1,2,3-tricarboxylic acid).[1] As a bifunctional molecule featuring both a reactive anhydride and a carboxylic acid moiety, it serves as a versatile building block in organic synthesis, polymer chemistry, and drug development. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering field-proven insights into spectral interpretation and data acquisition for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Rationale

The unique structural arrangement of this compound, a five-membered anhydride ring with a carboxymethyl substituent, dictates its characteristic spectroscopic signature. The chemical non-equivalence of the protons and carbons within the molecule gives rise to distinct signals in NMR spectroscopy, while the vibrational modes of its functional groups, particularly the dual carbonyls of the anhydride and the carboxylic acid, produce characteristic absorption bands in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding its connectivity and chemical environment.

¹H NMR Spectroscopy

A study involving the synthesis and analysis of this compound derivatives confirms the formation of the five-membered ring structure and utilized ¹H NMR for its characterization.[2]

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 - 3.8 | Multiplet | 1H | H-3 | This methine proton is coupled to the two diastereotopic methylene protons of the ring (H-4) and the two diastereotopic methylene protons of the acetic acid side chain (H-1'). |

| ~3.2 - 3.4 | Doublet of Doublets | 1H | H-4a | One of the diastereotopic methylene protons of the anhydride ring, coupled to H-3 and its geminal proton H-4b. |

| ~3.0 - 3.2 | Doublet of Doublets | 1H | H-4b | The other diastereotopic methylene proton of the anhydride ring, coupled to H-3 and its geminal proton H-4a. |

| ~2.8 - 3.0 | Doublet of Doublets | 1H | H-1'a | One of the diastereotopic methylene protons of the acetic acid side chain, coupled to H-3 and its geminal proton H-1'b. |

| ~2.6 - 2.8 | Doublet of Doublets | 1H | H-1'b | The other diastereotopic methylene proton of the acetic acid side chain, coupled to H-3 and its geminal proton H-1'a. |

| >10 | Broad Singlet | 1H | COOH | The carboxylic acid proton is typically a broad singlet at a high chemical shift and its position is concentration-dependent. |

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. The use of a 300 MHz or higher field NMR spectrometer is crucial to resolve the complex splitting patterns expected for the methylene protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 180 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~170 - 175 | C=O (Anhydride) | The two carbonyl carbons of the anhydride are expected to have similar chemical shifts in this range. |

| ~40 - 45 | C-3 | The methine carbon attached to the oxygen of the anhydride and the carboxymethyl group. |

| ~35 - 40 | C-1' | The methylene carbon of the acetic acid side chain. |

| ~30 - 35 | C-4 | The methylene carbon of the anhydride ring. |

Trustworthiness of Predictions: These predicted chemical shifts are based on extensive databases and established principles of NMR spectroscopy.[3][4][5][6] The electronegativity of the adjacent oxygen atoms significantly deshields the carbonyl carbons, placing them at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. For this compound, the key diagnostic absorptions arise from the carbonyl groups of the anhydride and the carboxylic acid.

Cyclic anhydrides characteristically exhibit two distinct C=O stretching absorptions due to symmetric and asymmetric stretching modes.[7] For saturated five-membered cyclic anhydrides, these bands are typically found at high wavenumbers.[7]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 2500 | Broad | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. |

| ~1860 | Strong | C=O stretch (Anhydride) | Asymmetric C=O stretch of the cyclic anhydride. |

| ~1780 | Strong | C=O stretch (Anhydride) | Symmetric C=O stretch of the cyclic anhydride. |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid. |

| ~1300 - 1200 | Strong | C-O stretch | C-O stretching vibrations of the anhydride and carboxylic acid groups. |

Authoritative Grounding: The positions of the anhydride carbonyl stretches are consistent with established data for saturated cyclic anhydrides.[7][8][9][10] The higher frequency of the anhydride carbonyls compared to a simple ketone is due to the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the C=O bond.

Experimental Protocols

NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicities of the peaks.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz).

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

IR Data Acquisition

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality transmission IR spectra.[2][11][12]

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry finely ground potassium bromide (KBr) powder in an oven.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Visualization of Key Concepts

Molecular Structure of this compound

Caption: 2D structure of this compound.

Workflow for Spectroscopic Analysis

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 2. eng.uc.edu [eng.uc.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Tricarballylic acid [webbook.nist.gov]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

An In-Depth Technical Guide to the Solubility of Tricarballylic Anhydride in Common Solvents

Abstract